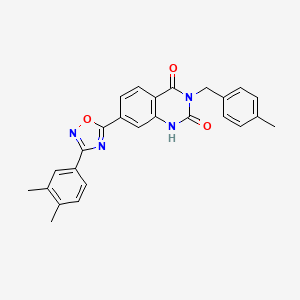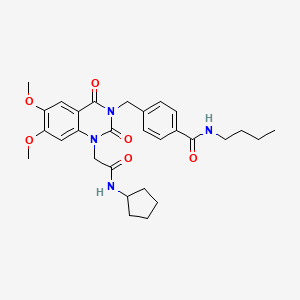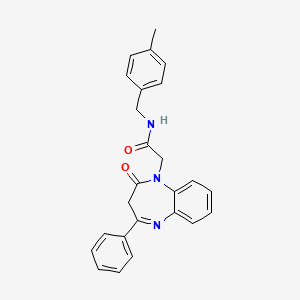![molecular formula C16H14FN5O B11272016 N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272016.png)
N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for synthesizing triazole derivatives.
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide precursor can be synthesized from the corresponding amine by treatment with sodium azide. The alkyne precursor is typically prepared by propargylation of the corresponding amine.
Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Post-Cycloaddition Modifications: After the cycloaddition reaction, the resulting triazole intermediate is further functionalized to introduce the benzyl and fluorophenyl groups. This typically involves nucleophilic substitution reactions and amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted triazole derivatives, benzaldehyde derivatives, and reduced triazole compounds. These products can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Catalysis: The compound’s triazole ring can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways, such as kinases and proteases.
Receptors: The compound can bind to receptors, modulating signal transduction pathways and cellular responses.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and replication processes.
Comparación Con Compuestos Similares
N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamides: These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The presence of the benzyl and fluorophenyl groups in this compound enhances its biological activity and specificity.
Fluorophenyl Triazoles: Compounds with a fluorophenyl group attached to the triazole ring exhibit unique electronic properties, making them valuable in medicinal chemistry and materials science.
Benzyl Triazoles: The benzyl group in these compounds provides additional hydrophobic interactions, enhancing their binding affinity to biological targets.
Uniqueness
The uniqueness of this compound lies in its combination of the benzyl and fluorophenyl groups, which confer distinct electronic and steric properties. This makes the compound highly versatile and effective in various scientific applications.
Propiedades
Fórmula molecular |
C16H14FN5O |
|---|---|
Peso molecular |
311.31 g/mol |
Nombre IUPAC |
N-benzyl-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN5O/c17-12-7-4-8-13(9-12)19-15-14(20-22-21-15)16(23)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |
Clave InChI |
STFIIRNCDRFOCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11271933.png)


![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B11271975.png)
![4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11271987.png)

![1-(4-methylpiperidin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11271997.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11272000.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11272004.png)


![3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B11272021.png)
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B11272031.png)
